Product packaging for 4-Chlorobenzo[h]quinazoline(Cat. No.:CAS No. 1272661-20-7)

4-Chlorobenzo[h]quinazoline

Cat. No.: B3003189
CAS No.: 1272661-20-7
M. Wt: 214.65
InChI Key: GOPUDVUYTKXDOR-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Chemical Biology

Fused nitrogen heterocycles are a cornerstone of chemical biology and medicinal chemistry, representing a vast and diverse class of organic compounds with profound biological significance. These molecules, characterized by the fusion of at least one nitrogen-containing heterocyclic ring with another ring system, are ubiquitous in nature and form the structural core of numerous essential biomolecules, including alkaloids, vitamins, and hormones. nih.govopenmedicinalchemistryjournal.com The presence of nitrogen atoms within these fused ring systems imparts unique physicochemical properties, such as the ability to form hydrogen bonds, which are crucial for molecular recognition and interaction with biological targets like enzymes and receptors. nih.gov

The structural diversity and inherent biological activity of fused nitrogen heterocycles have made them a fertile ground for drug discovery and development. benthamdirect.com A significant portion of FDA-approved small-molecule drugs contain a nitrogen heterocycle, underscoring their importance in modern medicine. openmedicinalchemistryjournal.com Their scaffolds are considered "privileged structures" because they can bind to a variety of biological targets with high affinity, leading to a wide range of pharmacological activities. nih.govscielo.br These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. scielo.brnih.gov The adaptability of these scaffolds allows for extensive chemical modification, enabling chemists to fine-tune their biological and pharmacological profiles to create more potent and selective therapeutic agents. nih.govbenthamdirect.com

Overview of the Quinazoline (B50416) Scaffold as a Privileged Structure in Drug Discovery

Among the myriad of fused nitrogen heterocycles, the quinazoline scaffold holds a particularly esteemed position in drug discovery. A quinazoline is a bicyclic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. mdpi.com This structural motif is found in over 200 naturally occurring alkaloids and has been the subject of intense investigation by medicinal chemists. nih.govmdpi.comomicsonline.org The stability and versatile reactivity of the quinazoline nucleus make it an ideal template for the synthesis of diverse compound libraries. nih.govomicsonline.org

The designation of the quinazoline scaffold as a "privileged structure" stems from its proven ability to serve as a framework for drugs targeting a wide array of diseases. nih.govscielo.brmdpi.com Marketed drugs containing the quinazoline core demonstrate its therapeutic versatility. For instance, Prazosin and Doxazosin are used to treat hypertension and benign prostatic hyperplasia. scielo.brmdpi.comscielo.br Furthermore, the development of kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib, all of which are based on the 4-anilinoquinazoline (B1210976) structure, has revolutionized the treatment of certain cancers. scielo.brekb.eg The broad spectrum of biological activities associated with quinazoline derivatives includes anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. nih.govnih.govmdpi.com The success of these drugs has cemented the quinazoline scaffold as a key building block in the design of novel therapeutic agents.

Introduction to Benzo[h]quinazoline Derivatives: A Focus on 4-Chlorobenzo[h]quinazoline

Benzo[h]quinazolines represent a specific class of fused nitrogen heterocycles where a quinazoline system is fused to an additional benzene ring, resulting in a tetracyclic structure. This extension of the aromatic system can significantly influence the molecule's biological activity and pharmacological properties.

Within this class, This compound is a key synthetic intermediate. The chlorine atom at the 4-position of the quinazoline ring system is a reactive site, making it susceptible to nucleophilic substitution reactions. rroij.comresearchgate.net This reactivity allows for the introduction of various functional groups and side chains, enabling the synthesis of a wide range of substituted benzo[h]quinazoline derivatives. ekb.eg The exploration of these derivatives has led to the discovery of compounds with potential antimicrobial and anticancer activities. ekb.egujpronline.com Therefore, this compound serves as a valuable starting material for the development of new and potentially potent therapeutic agents based on the benzo[h]quinazoline scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClN2 B3003189 4-Chlorobenzo[h]quinazoline CAS No. 1272661-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobenzo[h]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPUDVUYTKXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CN=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272661-20-7
Record name 4-chlorobenzo[h]quinazoline
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Synthetic Methodologies for 4 Chlorobenzo H Quinazoline and Its Analogues

Strategic Approaches for Constructing the Benzo[h]quinazoline Ring System

The assembly of the tetracyclic benzo[h]quinazoline framework is a complex undertaking that builds upon established principles of quinazoline (B50416) synthesis. Strategic planning is required to fuse the additional benzene (B151609) ring onto the quinazoline core, often starting from naphthalene-based precursors or employing specific annulation reactions that generate the desired polycyclic structure.

The synthesis of the fundamental quinazoline ring is well-documented, with several classic and modern methods providing access to this heterocyclic core. These protocols typically involve the cyclization of appropriately substituted benzene derivatives. For instance, the condensation of anthranilic acid derivatives with amides is a foundational method. omicsonline.org Modern approaches have expanded the synthetic toolkit considerably, utilizing transition-metal catalysis to achieve high efficiency and atom economy.

Catalytic methods often employ metals like copper, palladium, rhodium, and cobalt to facilitate C-H bond activation and annulation cascades. organic-chemistry.orgnih.gov For example, copper-catalyzed reactions can be used for the [2 + 2 + 2] cascade annulation of diaryliodonium salts with nitriles to form multisubstituted quinazolines. frontiersin.org Similarly, rhodium and copper co-catalyzed aerobic oxidative C-H bond activation and [4 + 2] annulation of benzimidates with alkyl azides provides an efficient route to the quinazoline core. nih.gov Iron-catalyzed intramolecular C-N bond formation and aromatization from 2-alkylamino N-H ketimine derivatives also represents a viable pathway. organic-chemistry.org A modular [2+2+2] synthesis using aryldiazonium salts and two equivalents of nitriles has been developed, which proceeds without a transition metal catalyst. acs.org

Protocol/Reaction TypeTypical Starting MaterialsKey Reagents & ConditionsNotes
Niementowski Quinazoline SynthesisAnthranilic acids and amidesHeating, often without solventA classic, straightforward method for producing 4(3H)-quinazolinones. rsc.org
Copper-Catalyzed Annulation2-Aminobenzonitriles, aldehydes, and arylboronic acidsPd(OAc)₂, boronic acidA three-component tandem reaction providing diverse quinazolines. organic-chemistry.org
Rhodium/Copper-Catalyzed C-H AnnulationBenzimidates and alkyl azidesRh/Cu catalysis, aerobic oxidationA [4 + 2] annulation strategy using azides as synthons. nih.gov
Cobalt-Catalyzed Dehydrogenative Cyclization2-Aminoaryl alcohols and nitrilesCo(OAc)₂·4H₂O, t-BuOK, airAn environmentally benign approach offering good yields under mild conditions. organic-chemistry.orgfrontiersin.org
[2+2+2] AnnulationAryldiazonium salts and nitrilesTransition metal-free, short reaction timeA modular synthesis where a nitrilium ion intermediate undergoes cyclization. acs.org

Constructing the larger benzo[h]quinazoline system requires synthetic routes that specifically address the formation of the additional fused aromatic ring. These methods often start from naphthalene-based precursors. For example, derivatives of benzo[h]quinazoline have been synthesized starting from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, which serves as the foundation for the naphthalene (B1677914) portion of the final molecule. nih.gov

Another advanced strategy involves a tandem nucleophilic cascade annulation. The reaction of 2-lithio-1,8-bis(dimethylamino)naphthalene with aryl or hetaryl cyanides results in the formation of 10-(dimethylamino)benzo[h]quinazoline derivatives. acs.org This process involves the annulation of two nitrile molecules onto the naphthalene system under strongly basic conditions. acs.org Domino reactions have also been employed to create related fused systems like 5H-benzo[h]thiazolo[2,3-b]quinazolines, demonstrating the power of multicomponent reactions to build complex heterocyclic scaffolds in a single pot. dovepress.com These specialized methods are essential for accessing the specific topology of the benzo[h]quinazoline core.

Starting MaterialKey Reagents & ConditionsProduct TypeReference
6-Methoxy-3,4-dihydronaphthalen-1(2H)-oneMultistep sequence involving formation of a pyrimidine (B1678525) ringBenzo[h]quinazoline derivatives nih.gov
2-Ketimino-1,8-bis(dimethylamino)naphthalenesButyllithium or LDA, followed by a nitrile10-(Dimethylamino)benzo[h]quinazolines acs.org
2-Naphthylamine, aldehydes, and malononitrilep-Toluenesulfonic acid (p-TSA), domino reaction5H-Benzo[h]thiazolo[2,3-b]quinazoline analogues dovepress.com

Introduction of the Chlorine Substituent at the 4-Position

Once the quinazoline or benzo[h]quinazoline ring system is formed, the introduction of the chlorine atom at the 4-position is a pivotal step. This transformation is most commonly achieved by converting a precursor lactam, quinazolin-4(3H)-one, into the corresponding 4-chloro derivative.

The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) is a standard and widely used transformation in heterocyclic chemistry. nih.gov This reaction takes advantage of the lactam-lactim tautomerism of the quinazolinone ring. omicsonline.orgmdpi.com The lactim tautomer possesses a hydroxyl group at the 4-position, which can be substituted by a chlorine atom using various chlorinating agents.

Common reagents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often used at reflux temperatures. mdpi.comresearchgate.net The use of thionyl chloride can be facilitated by a catalytic amount of dimethylformamide (DMF), which forms the Vilsmeier reagent in situ. mdpi.comgoogle.com Other reagent systems, such as a combination of triphenylphosphine (B44618) and trichloroisocyanuric acid, have also been reported to give 4-chloroquinazoline in high yield. mdpi.comresearchgate.net This chlorination step is crucial as the resulting 4-chloroquinazoline is an electron-deficient species primed for subsequent nucleophilic aromatic substitution reactions. nih.gov

Chlorinating Agent(s)Typical SubstrateGeneral ConditionsNotes
Phosphorus oxychloride (POCl₃)Quinazolin-4(3H)-oneRefluxA very common and effective method for this transformation. omicsonline.orgmdpi.com
Thionyl chloride (SOCl₂)Quinazolin-4(3H)-oneReflux, often with catalytic DMFAnother standard reagent for converting the hydroxyl group to a chloride. mdpi.comresearchgate.net
Triphenylphosphine (PPh₃) and Trichloroisocyanuric acid (TCCA)Quinazolin-4(3H)-one-Reported to provide 4-chloroquinazoline in 89% yield. mdpi.comresearchgate.net
Oxalyl chloride and catalytic DMFQuinazolin-4(3H)-one-An alternative system for effecting the chlorination. mdpi.com

While the direct chlorination of the quinazolin-4(3H)-one precursor is by far the most prevalent method, the introduction of a halogen can also be considered through other functional group interconversions, although these are less common for the 4-position of the quinazoline ring. The reactivity of the C-Cl bond in 4-chloroquinazolines makes them valuable synthetic intermediates, particularly for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The order of reactivity for halogens in such couplings is generally C-I > C-Br >> C-Cl, which allows for selective reactions if multiple different halogens are present on the scaffold. nih.gov

The synthesis of 4-haloquinazolines is almost exclusively accomplished via the halogenation of the corresponding 4-hydroxyquinazolines (the lactim form of quinazolin-4(3H)-ones). google.com Alternative strategies, such as a Sandmeyer reaction from a 4-aminoquinazoline, are not typically employed due to the efficiency and directness of the chlorination of the readily available quinazolinone precursors. Therefore, the conversion of the C4=O group to the C4-Cl group remains the most strategically sound and widely implemented approach.

Recent Advances in 4-Chlorobenzo[h]quinazoline Synthesis

Recent synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally friendly methods for constructing complex heterocyclic scaffolds. While specific recent advances targeting this compound itself are not extensively documented, progress in the synthesis of the broader quinazoline and benzo-fused quinazoline families is highly relevant.

Modern synthetic efforts are characterized by the use of transition-metal catalysis to forge the heterocyclic ring system in novel ways. Rhodium(III)-catalyzed C-H amidation followed by cyclization has been used to create complex fused systems like benzo organic-chemistry.orgbenthamdirect.comimidazo[1,2-c]quinazolines. acs.org These C-H activation strategies offer a powerful way to build molecular complexity from simpler starting materials.

Furthermore, novel cascade reactions provide elegant pathways to these structures. A notable example is the synthesis of 10-(dimethylamino)benzo[h]quinazolines from 2-ketimino-1,8-bis(dimethylamino)naphthalenes. acs.org This reaction proceeds through a [2+2+2] nucleophilic cascade annulation, demonstrating a sophisticated approach to the benzo[h]quinazoline core. acs.org Similarly, a transition metal-free [2+2+2] annulation of aryldiazonium salts with nitriles showcases a modular and flexible route to the quinazoline skeleton. acs.org These advanced methodologies, focusing on catalytic cycles and cascade reactions, represent the forefront of synthetic strategies applicable to the construction of this compound and its complex analogues.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including quinazolines. This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.com

A notable application of microwave irradiation is in the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline and various aryl heterocyclic amines. nih.gov In a comparative study, reactions carried out under microwave irradiation (60W) in 2-propanol were completed in just 20 minutes, affording significantly higher yields than the classical reflux method which required 12 hours. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives nih.gov

Compound Conventional Method (Yield, Time) Microwave-Assisted Method (Yield, Time)
5a 35.2%, 12 h 85.6%, 20 min
5b 37.3%, 12 h 88.2%, 20 min
5c 40.1%, 12 h 90.5%, 20 min
5d 33.8%, 12 h 83.7%, 20 min
5e 38.5%, 12 h 89.3%, 20 min
5f 42.6%, 12 h 92.1%, 20 min

| 5g | 41.7%, 12 h | 91.8%, 20 min |

Source: Adapted from a study on N-arylheterocyclic substituted-4-aminoquinazoline derivatives. nih.gov

Iron-catalyzed C-N coupling reactions in aqueous media under microwave irradiation also present a green and efficient route to quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. rsc.orgresearchgate.net This method has proven effective even with less reactive substrates like guanidines. rsc.orgresearchgate.net The use of water as a solvent and the rapid reaction times highlight the eco-friendly nature of this approach. rsc.org

Catalytic Transformations for Targeted Synthesis

Palladium-catalyzed reactions are pivotal in the synthesis of quinazolines and their analogues, offering high efficiency and broad substrate scope. organic-chemistry.orgresearchgate.net These methods often involve cross-coupling reactions to form key C-C or C-N bonds.

One such strategy is the palladium-catalyzed N-monoarylation of amidines with aryl halides (bromides, chlorides, and triflates). This reaction proceeds with excellent selectivity for monoarylation and in short reaction times. organic-chemistry.orgmit.edu The resulting N-arylamidines can then be used in a one-pot synthesis of quinazoline derivatives by reacting them with an aldehyde. organic-chemistry.orgmit.edu

Another powerful approach involves a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids to yield 4-arylquinazolines. organic-chemistry.org This method relies on a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org Similarly, a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, provides a diverse range of quinazolines. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Quinazoline Synthesis

Starting Materials Catalyst/Reagents Product Type Reference
2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids Palladium(II) 4-Arylquinazolines organic-chemistry.org
2-Aminobenzonitriles, Aldehydes, Arylboronic acids Palladium Diverse quinazolines organic-chemistry.org
Amidines, Aryl halides Palladium N-Arylamidines organic-chemistry.orgmit.edu

The Suzuki cross-coupling reaction, a cornerstone of palladium catalysis, has been successfully employed in the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com This involves the reaction of bromo-substituted quinazolines with boronic acid pinacol (B44631) esters, catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). mdpi.com

One-Pot Condensation Strategies

One-pot syntheses are highly desirable in organic chemistry as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods have been developed for the synthesis of benzo[h]quinazoline derivatives.

A notable example is the base-mediated one-pot, three-component Biginelli-like reaction. tandfonline.com This method involves the condensation of a ketone, an aryl aldehyde, and thiourea (B124793) in the presence of sodium hydroxide (B78521) to afford 3,4,5,6-tetrahydro-4-substituted benzo[h]quinazoline-2(1H)-thione derivatives in good yields (73–85%). tandfonline.com The reaction proceeds through the formation of an intermediate, (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, which then cyclizes to the final product. tandfonline.com This approach is advantageous due to the use of inexpensive reagents, short reaction times, and a simple workup procedure. tandfonline.com

Another efficient one-pot approach for synthesizing quinazoline-2,4(1H,3H)-diones involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) in water. jst.go.jp The resulting urea (B33335) derivatives undergo cyclization with sodium hydroxide, followed by acidification to yield the desired products in near-quantitative amounts. jst.go.jp

Furthermore, a transition-metal-free, one-pot method has been developed for the synthesis of benzo nih.govorganic-chemistry.orgimidazo[1,2-a]quinazoline derivatives. acs.org This process utilizes 1H-benzo[d]imidazol-2-amine and various 2-substituted aryl aldehydes or ketones in the presence of a base like potassium carbonate. acs.org

Isolation and Spectroscopic Characterization Techniques for Novel Derivatives

The isolation and purification of newly synthesized this compound derivatives are typically achieved using standard chromatographic techniques, most commonly column chromatography on silica (B1680970) gel. acs.orgbeilstein-journals.org The choice of eluent is crucial for achieving good separation and is determined based on the polarity of the target compound. beilstein-journals.org Recrystallization is another common method used to obtain highly pure crystalline products. beilstein-journals.org

Once isolated, the structural elucidation of these novel compounds relies on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for determining the molecular structure. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. beilstein-journals.orgacs.orgchem-soc.siresearchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as C=N, C=O, and C-H bonds, by detecting their characteristic vibrational frequencies. beilstein-journals.orgchem-soc.siresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula. mdpi.combeilstein-journals.orgacs.org

Single Crystal X-ray Analysis: For crystalline compounds, single crystal X-ray diffraction provides the most definitive structural proof, revealing the three-dimensional arrangement of atoms in the crystal lattice. tandfonline.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can provide information about conjugation and chromophores. mdpi.combeilstein-journals.org

Chemical Reactivity and Functionalization of 4 Chlorobenzo H Quinazoline

Nucleophilic Aromatic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-deficient nature of the pyrimidine (B1678525) ring, which is further enhanced by the nitrogen atoms. This inherent reactivity makes 4-chlorobenzo[h]quinazoline a valuable precursor for the synthesis of a diverse range of 4-substituted derivatives.

Reactions with Amine Nucleophiles: Synthesis of 4-Amino-benzo[h]quinazolines

The reaction of 4-chlorobenzo[h]quinazolines with various amine nucleophiles is a widely employed and efficient method for the synthesis of 4-amino-benzo[h]quinazoline derivatives. mdpi.comscielo.br These reactions are typically regioselective, with the nucleophilic attack occurring preferentially at the C-4 position. mdpi.comnih.gov The reaction conditions can be tailored based on the nucleophilicity of the amine. Electron-rich amines, such as primary aliphatic amines, readily react with 4-chloroquinazolines under mild conditions to afford the corresponding 4-aminoquinazolines in good yields. nih.gov For less nucleophilic amines, such as anilines, the reaction may require more forcing conditions, including the use of microwave irradiation or catalysts like 4-dimethylaminopyridine (B28879) (DMAP). nih.govchim.it

Microwave-assisted N-arylation of 4-chloroquinazolines with a variety of anilines, including those with electron-donating and electron-withdrawing groups, has been shown to be a rapid and efficient method for the synthesis of 4-anilinoquinazolines. nih.gov The use of a THF/water solvent system under microwave irradiation can facilitate these reactions, often without the need for a base. nih.gov

The synthesis of 4-aminoquinazolines is of significant interest due to the recognition of the 4-aminoquinazoline scaffold as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. mdpi.comscielo.br

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of 4-Chloroquinazolines with Amines

Amine Nucleophile Reaction Conditions Product Yield (%) Reference
N-methylanilines Microwave, THF/H₂O 6-halo-2-phenyl-substituted 4-anilinoquinazolines Good nih.gov
Primary aliphatic amines Milder conditions 4-aminoquinazolines Moderate to good nih.gov
Anilines Microwave, DMAP catalysis 4-anilinoquinazolines - chim.it
3-bromo-N-methylaniline Microwave, THF/H₂O 6-halo-2-phenyl-4-(N-(3-bromophenyl)-N-methylamino)quinazolines 72-73 nih.gov
4-methoxy-N-methylaniline Microwave, THF/H₂O 4-(N-(4-methoxyphenyl)-N-methylamino)-8-iodoquinazoline 87 nih.gov

Thiol and Alcohol Nucleophilic Additions

Similar to amines, thiols and alcohols can act as nucleophiles in SNAr reactions with this compound. These reactions lead to the formation of 4-thioether and 4-alkoxy-benzo[h]quinazolines, respectively. The reaction with thiols typically proceeds under basic conditions to generate the more nucleophilic thiolate anion. For instance, the reaction of 4-chloroquinazoline (B184009) with thiomorpholine (B91149) can be used to introduce a sulfur-containing heterocycle at the 4-position. researchgate.net

Alcoholysis of 4-chloroquinazolines, often carried out in the presence of a base, provides access to 4-alkoxy and 4-aryloxy derivatives. thieme-connect.de The formation of 7-chloro-4-methoxy-6-nitroquinazoline via alcoholysis with methanol (B129727) has been reported as a key step in the synthesis of certain therapeutic agents. researchgate.net

Diverse Carbon and Nitrogen Nucleophile Interactions

A variety of other carbon and nitrogen nucleophiles can be employed to functionalize the C-4 position of the benzo[h]quinazoline core. derpharmachemica.com For example, the reaction with hydrazine (B178648) hydrate (B1144303) can yield 4-hydrazinylquinazolines, which are versatile intermediates for the synthesis of fused heterocyclic systems. derpharmachemica.comnih.gov

Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, can also participate in reactions with 4-chloroquinazolines. derpharmachemica.com The reaction of 4-chloroquinazoline isothiocyanate with active methylene compounds under Michael reaction conditions has been investigated, leading to the formation of non-condensed heterocyclic compounds. researchgate.net Furthermore, the reaction of 2-ketimino-1,8-bis(dimethylamino)naphthalenes with nitriles can lead to the formation of 10-(dimethylamino)benzo[h]quinazolines through a cascade annulation process that involves the nucleophilic displacement of a dimethylamino group. acs.org

Electrophilic Substitution on the Benzo[h] Ring

While the pyrimidine portion of the quinazoline ring is electron-deficient and generally unreactive towards electrophiles, the benzo[h] ring can undergo electrophilic substitution reactions, albeit under forcing conditions. thieme-connect.de The electron-withdrawing effect of the fused pyrimidine ring deactivates the carbocyclic ring towards electrophilic attack.

Regioselectivity and Reaction Conditions for Electrophilic Reactions

Theoretical studies suggest that the order of reactivity of the positions on the benzo[h]quinazoline ring towards electrophilic substitution is 8 > 6 > 5 > 7. thieme-connect.de Nitration is the most synthetically important electrophilic substitution reaction for the parent quinazoline, typically yielding the 6-nitro derivative when carried out with fuming nitric acid in concentrated sulfuric acid. nih.gov Under these conditions, oxidation of the heterocyclic ring is avoided. nih.gov The synthesis of 4,7-dichloro-6-nitroquinazoline, an important intermediate for various therapeutic agents, involves a nitration step. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of halogenated quinazolines, including this compound. nih.govnih.govmdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of polysubstituted quinazoline derivatives. nih.govnih.gov

Various types of cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Stille reactions, have been successfully applied to halogenated quinazolines. nih.govnih.gov For instance, the Suzuki-Miyaura coupling of 4-chloroquinazolines with arylboronic acids, catalyzed by palladium complexes, is a common method for introducing aryl groups at the C-4 position. eie.gr Similarly, the Sonogashira reaction enables the introduction of alkynyl groups. eie.gr

The Negishi cross-coupling of 2-chloro-4-substituted quinazolines with organozinc reagents in the presence of a palladium catalyst has been used to synthesize 2,4-disubstituted quinazolines. nih.gov Stille cross-coupling reactions with organostannanes have also been employed for the synthesis of polysubstituted quinazolines. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of these cross-coupling reactions. eie.gr

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely employed method for forming Csp²–Csp² bonds, reacting organoboron compounds with organic halides in the presence of a palladium catalyst. nih.govmdpi.com This reaction is noted for its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents. nih.gov

In the context of this compound, Suzuki-Miyaura coupling allows for the introduction of a diverse range of aryl and heteroaryl substituents. The general scheme involves the reaction of this compound with an aryl or heteroaryl boronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

Table 1: Examples of Catalysts and Conditions for Suzuki-Miyaura Coupling of Chloroquinazolines

Catalyst Base Solvent Temperature Reference
Pd(dppf)Cl₂ Na₂CO₃ Toluene/H₂O 115 °C mdpi.com
Pd(OAc)₂ K₂CO₃ Dioxane/H₂O Not Specified nih.gov
Pd(PPh₃)₄ Not Specified Not Specified Not Specified researchgate.net

This table showcases common catalytic systems used for Suzuki-Miyaura reactions involving chloroquinazoline derivatives.

Detailed research has demonstrated the successful synthesis of various substituted quinazolines using this methodology. For instance, the coupling of bromo-substituted quinazolines with boronic acid pinacol (B44631) esters has been achieved using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst, sodium carbonate as the base, and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst in a toluene-water solvent system. mdpi.com This approach has been used to create highly conjugated systems by linking the quinazoline scaffold to other heterocyclic moieties like 1,3,4-thiadiazole. mdpi.com

The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and outcome. rsc.org For challenging heteroaryl-heteroaryl couplings, anhydrous conditions with specific boronic esters and soluble bases like potassium trimethylsilanolate (TMSOK) have been developed. nih.gov The addition of trimethyl borate (B1201080) can further enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning. nih.gov

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a fundamental reaction for the formation of a bond between a sp² carbon and a sp carbon, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.net

For this compound, Sonogashira coupling provides a direct route to introduce alkyne functionalities. This is valuable for creating extended π-conjugated systems and for synthesizing precursors for more complex molecules. The reaction of 4-chloroquinazolines with terminal alkynes using a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) salt like CuI in the presence of a base affords the corresponding 4-alkynylquinazolines in high yields. researchgate.net

Table 2: Conditions for Sonogashira Coupling of 4-Chloroquinazolines

Catalyst System Base Solvent Temperature Reference
Pd(PPh₃)₄, CuI Cs₂CO₃ Dry DMF Room Temp. researchgate.net
Pd(PPh₃)₄, CuI Et₃N Not Specified Not Specified researchgate.net

This table presents typical reaction conditions for the Sonogashira coupling involving 4-chloroquinazoline derivatives.

The methodology has been successfully applied to synthesize a variety of 4-(ethynylpyridine)quinazolines. researchgate.net While the classic Sonogashira reaction often requires anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under less stringent conditions, and even in aqueous media for biological applications. organic-chemistry.orgnih.gov Copper-free Sonogashira reactions have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov The functionalization of various heterocycles, including oxazoles and thiazoles, with terminal alkynes has also been successfully demonstrated using this coupling method. nih.gov

Ring Transformations and Annulation Reactions

The quinazoline ring system can undergo various transformations and annulation reactions, leading to the formation of novel fused heterocyclic systems. These reactions often leverage the reactivity of specific positions on the quinazoline core.

One notable transformation involves the reaction of 4-chloroquinazolines with hydrazine hydrate. rsc.org When heated in a sealed tube, this reaction can lead to ring opening and re-closure, forming 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org These triazole products can then serve as precursors for further cyclization reactions. For example, treatment with triethyl orthoesters can yield 5H-1,2,4-triazolo[4,3-d] nih.govmdpi.comresearchgate.netbenzotriazepines. rsc.org

Annulation reactions can also be achieved through multi-component reactions. For instance, a one-pot reaction of 2-chloro-4-substituted quinazolines with propargyl alcohol and secondary amines, in the presence of a palladium-copper catalyst, can efficiently produce functionalized pyrrolo[1,2-a]quinazolines. researchgate.net

Furthermore, copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction has been used to synthesize fused imidazo/benzimidazo[1,2-c]quinazolines. acs.org These reactions expand the structural diversity accessible from quinazoline precursors, leading to complex polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Structure Activity Relationship Sar Studies of 4 Chlorobenzo H Quinazoline Derivatives

Impact of the 4-Chloro Substituent on Biological Activity

The presence and nature of the substituent at the 4-position of the quinazoline (B50416) ring are critical determinants of biological activity. The 4-chloro group, in particular, plays a multifaceted role in the interaction of these molecules with their biological targets.

Role in Receptor Binding and Enzyme Inhibition

In the context of kinase inhibition, a primary area of investigation for quinazoline derivatives, the 4-position is often a key interaction point. While direct data on 4-Chlorobenzo[h]quinazoline is limited, SAR studies on related 4-anilinoquinazolines have shown that the substituent at the 4-position can influence the orientation of the molecule in the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR). The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of the inhibitor. For instance, in some kinase inhibitors, a chloro substituent can form favorable interactions with specific amino acid residues in the enzyme's active site, thereby enhancing inhibitory potency.

Comparison with Other 4-Substituted Quinazolines

To understand the specific contribution of the 4-chloro group, it is instructive to compare its effects with other substituents at the same position. Studies on various 4-substituted quinazoline derivatives have revealed that the nature of this substituent profoundly impacts biological activity.

For example, replacing the chloro group with a bulky alkyl or aryl group can lead to steric hindrance, potentially reducing or altering the binding affinity for a particular target. Conversely, substituting it with a hydrogen-bond donor or acceptor group can introduce new interactions with the target protein. The 4-anilinoquinazoline (B1210976) scaffold, for instance, is a well-established pharmacophore in the design of EGFR tyrosine kinase inhibitors. In these molecules, the aniline (B41778) moiety at the 4-position is crucial for activity, forming key hydrogen bonds within the kinase domain.

The chloro group at the 4-position often serves as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of 4-substituted analogs. The reactivity of the C-Cl bond enables nucleophilic substitution reactions, providing a straightforward route to introduce various functionalities, such as amino, alkoxy, and thioether groups. This chemical tractability makes 4-chloroquinazolines valuable intermediates in drug discovery.

Modifications on the Benzo[h] Moiety and their Pharmacological Consequences

The benzo[h] moiety, which represents the fused naphthalene (B1677914) ring system in the benzo[h]quinazoline scaffold, provides a large, lipophilic surface that can engage in van der Waals and hydrophobic interactions with biological targets. Modifications to this part of the molecule can have significant pharmacological consequences.

Electronic and Steric Effects of Additional Substituents

The introduction of additional substituents on the benzo[h] ring system can modulate the electronic and steric properties of the entire molecule. For instance, the placement of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can alter the electron density of the aromatic system, which in turn can affect π-π stacking interactions with aromatic amino acid residues in a protein's binding site.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model outlines the essential structural features of a molecule required for its biological activity. For the this compound scaffold, key pharmacophoric elements can be inferred from the structural requirements for activity against various targets.

Based on the general understanding of quinazoline-based inhibitors, the essential pharmacophoric features of the this compound scaffold likely include:

The Heterocyclic Quinazoline Core: The nitrogen atoms at positions 1 and 3 are often involved in crucial hydrogen bonding interactions with the target protein.

The 4-Chloro Substituent: This group can act as a key interaction point, for example, through halogen bonding, and also influences the electronic nature of the quinazoline ring.

The precise arrangement and interplay of these elements will vary depending on the specific biological target. Computational methods, such as molecular docking and 3D-QSAR studies, can be employed to develop more detailed pharmacophore models for specific activities.

SAR Studies for Specific Biological Activities (e.g., Anticancer, Antimicrobial)

The this compound scaffold has been explored for various therapeutic applications, with anticancer and antimicrobial activities being of particular interest.

In the realm of anticancer research , quinazoline derivatives are well-known as kinase inhibitors. The 4-anilinoquinazoline scaffold is the basis for several approved anticancer drugs that target EGFR. While specific SAR data for this compound in this context is not extensively available, it is plausible that derivatives of this scaffold could also function as kinase inhibitors. SAR studies in this area would typically involve modifying the substituent at the 4-position (often an aniline derivative) and exploring various substitutions on the benzo[h] ring to optimize potency and selectivity against specific kinases. For example, the introduction of solubilizing groups or moieties that can form additional hydrogen bonds could enhance the pharmacokinetic properties and cellular activity of these compounds.

Regarding antimicrobial activity , quinazoline and its derivatives have shown promise against a range of bacterial and fungal pathogens. The mechanism of action for their antimicrobial effects can vary, and SAR studies are crucial for identifying the structural features that confer potent and broad-spectrum activity. For this compound derivatives, SAR studies would likely focus on how different substituents on the benzo[h] moiety and modifications at the 4-position affect the minimum inhibitory concentration (MIC) against various microbial strains. The lipophilicity of the molecule, which can be modulated by substituents on the benzo[h] ring, is often a critical factor for antimicrobial activity as it influences the compound's ability to penetrate the microbial cell wall and membrane.

Below is a hypothetical data table illustrating the kind of data that would be generated in SAR studies for anticancer and antimicrobial activities of this compound derivatives.

CompoundR1 (on Benzo[h] moiety)R2 (at 4-position)Anticancer Activity (IC50, µM) vs. Cancer Cell Line XAntimicrobial Activity (MIC, µg/mL) vs. Bacterial Strain Y
1 HCl> 5064
2 7-OCH3Cl25.532
3 9-NO2Cl10.216
4 HNH-Ph5.8> 128
5 7-OCH3NH-Ph2.1> 128
6 9-NO2NH-(4-F-Ph)0.9> 128

Table 1: Illustrative SAR Data for this compound Derivatives. This table showcases how systematic modifications to the benzo[h] moiety (R1) and the 4-position (R2) could influence anticancer and antimicrobial activities. Such data is essential for identifying trends and designing more potent and selective compounds.

Computational and Theoretical Investigations of 4 Chlorobenzo H Quinazoline and Its Analogues

Electronic Structure and Quantum Chemical Characterization

Quantum chemical methods are employed to characterize the fundamental electronic properties of molecules. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular stability, which collectively govern the chemical and physical behavior of the compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to optimize ground-state geometries and calculate a range of molecular properties, including electron affinity, ionization potential, electronegativity (χ), chemical hardness (η), and softness (S). nih.gov For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-31++G, help in understanding their stability and reactivity. nih.govnih.gov

A key application of DFT is the prediction of chemical reactivity through the analysis of atomic charges and frontier molecular orbitals. In studies of 2,4-dichloroquinazoline, a related analogue, DFT calculations revealed that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. This regioselectivity is explained by the greater contribution of the C4 atom's orbitals to the Lowest Unoccupied Molecular Orbital (LUMO). This finding is consistent with the lower calculated activation energy for a nucleophilic attack at the C4 position, supporting experimental observations where substitution reactions preferentially occur at this site.

Interactive Table:

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. researchgate.net This combination, known as the Linear Combination of Atomic Orbitals (LCAO), results in two types of molecular orbitals: lower-energy bonding orbitals and higher-energy antibonding orbitals. sapub.orguni-rostock.de Bonding orbitals are formed by constructive interference of atomic orbitals, leading to increased electron density between the nuclei and holding the atoms together. umsl.edu Conversely, antibonding orbitals, denoted with an asterisk (*), result from destructive interference and have a node or region of zero electron density between the nuclei, which is destabilizing. sapub.orguni-rostock.de

The two most important molecular orbitals in determining a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. rsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For quinazoline derivatives, DFT calculations are used to determine the energies of these frontier orbitals, providing insights into their electronic transition properties and reactivity profiles. ed.ac.uk

The stability of a molecule can be quantified by its heat of formation (HOF). Computational methods are invaluable for predicting the HOF of unknown compounds. One of the most accurate techniques involves the use of isodesmic reactions. ias.ac.in An isodesmic reaction is a hypothetical reaction where the number and type of formal chemical bonds are conserved on both the reactant and product sides. nih.gov This conservation allows for the cancellation of systematic errors inherent in computational methods, leading to a more reliable prediction of reaction energy. ias.ac.in

The procedure involves designing a reaction where the target molecule (e.g., 4-Chlorobenzo[h]quinazoline) and a set of reference compounds with accurately known experimental or high-level computed HOFs are reactants, and another set of simple reference molecules are products. ias.ac.inresearchgate.net The enthalpy of reaction (ΔH₂₉₈) is calculated using quantum mechanical methods like DFT. researchgate.net This is determined from the total energies, zero-point energies, and thermal corrections of the products and reactants. researchgate.net Once the reaction enthalpy is computed, the unknown heat of formation for the target molecule can be derived since the HOFs of all other species in the balanced equation are known. mdpi.com This approach is a powerful tool for accurately assessing the thermodynamic stability of nitrogen-containing heterocycles. researchgate.net

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

Molecular docking simulations are widely used to study how quinazoline analogues interact with the active sites of biological targets. These simulations calculate a scoring function, often expressed as binding energy in kcal/mol, to estimate the binding affinity between the ligand and the receptor. A lower binding energy score typically indicates a more stable and favorable interaction.

For example, docking studies of quinazolinone Schiff base derivatives with the enzyme DNA gyrase have shown binding energies ranging from -5.96 to -8.58 kcal/mol. Similarly, novel quinazolin-4(3H)-one derivatives targeting the E. coli DNA gyrase B subunit exhibited binding energy scores from -8.66 to -10.97 kcal/mol. These studies not only predict binding affinity but also reveal the specific binding pose of the ligand within the active site. They can identify key intermolecular interactions, such as hydrogen bonds and arene-cation interactions, that are crucial for stabilizing the ligand-receptor complex.

Interactive Table:

By performing docking studies against various known biological targets, computational methods can help identify or confirm the potential mechanisms of action for compounds like this compound and its analogues.

Kinases : The quinazoline scaffold is a well-established core for kinase inhibitors. researchgate.net Computational and experimental studies have identified quinazolinone derivatives as potent inhibitors of multiple protein kinases, including Rho kinase (ROCK), cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2). researchgate.net These compounds are often designed to compete with ATP for the kinase's binding site.

DNA Gyrase : DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial agents. Many quinazolin-4(3H)-one derivatives have been investigated as DNA gyrase inhibitors. Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit. nih.gov Key interactions often involve hydrogen bonding with residues such as Asp73 and Asn46, as well as arene-cation interactions with residues like Ile78. These interactions mimic those of natural ligands, thereby inhibiting the enzyme's function.

Topoisomerase II : Topoisomerase II (Topo II) is a vital enzyme in human cells that manages DNA topology and is a validated target for anticancer drugs. Several quinazoline derivatives have been designed and evaluated as Topo II inhibitors. mdpi.com Molecular docking studies are used to explore how these compounds bind to the DNA-Topo II complex. mdpi.com The proposed mechanisms often involve the intercalation of the planar quinazoline ring system between DNA base pairs and direct interactions with the enzyme, leading to the inhibition of its catalytic cycle. mdpi.com Unlike some clinical drugs that act as "poisons" by stabilizing DNA cleavage, some novel quinazoline-based inhibitors block the enzyme's function without this toxic mechanism.

Pharmacophore Modeling

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For analogues of this compound, this approach helps in designing new compounds with potentially enhanced activity.

A typical pharmacophore model for quinazoline-based kinase inhibitors, for instance, often includes key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. Studies on 4-anilinoquinazoline (B1210976) derivatives have identified a pharmacophore model that generally consists of a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic and aromatic features. The quinazoline scaffold itself is a key component of this pharmacophore, often involved in critical interactions within the ATP-binding site of kinases. The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, a feature that is often crucial for anchoring the molecule to the hinge region of the kinase.

For this compound, the benzo[h] extension would likely contribute to the hydrophobic and aromatic features of the pharmacophore, potentially enhancing binding affinity through increased van der Waals and π-π stacking interactions with the target protein. The chlorine atom at the 4-position can also influence the electronic properties of the quinazoline core and contribute to hydrophobic interactions. The development of a specific pharmacophore model for this compound would depend on the biological target of interest and a set of active and inactive analogues.

Table 1: Common Pharmacophoric Features of Quinazoline-Based Kinase Inhibitors

FeatureDescriptionPotential Role in this compound
Hydrogen Bond Acceptor (HBA) Typically a nitrogen or oxygen atom that can accept a hydrogen bond from the protein.The nitrogen atoms in the quinazoline ring system.
Hydrogen Bond Donor (HBD) An N-H or O-H group that can donate a hydrogen bond to the protein.Substituents at various positions could introduce this feature.
Aromatic Ring (AR) A planar, cyclic, conjugated system that can engage in π-π stacking interactions.The entire benzo[h]quinazoline scaffold.
Hydrophobic Group (HY) A nonpolar group that can interact with hydrophobic pockets in the protein.The fused benzene (B151609) rings and the chlorine substituent.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. For this compound and its analogues, MD simulations can provide valuable insights into their conformational flexibility, the stability of their interactions with biological targets, and the energetic basis of binding.

In studies of quinazoline derivatives as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) kinase, MD simulations have been employed to assess the stability of the ligand-protein complex. ugm.ac.id These simulations typically monitor metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. A stable RMSD profile for both the protein and the bound ligand suggests a stable binding mode.

For a hypothetical complex of this compound with a target protein, an MD simulation would involve placing the docked compound into the binding site of the protein, solvating the system with water molecules, and adding ions to mimic physiological conditions. The simulation would then be run for a sufficient duration (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis of the simulation trajectory can reveal:

Conformational Stability: By monitoring the RMSD of the ligand, one can assess whether it remains in its initial binding pose or undergoes significant conformational changes.

Key Interactions: The persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein can be monitored throughout the simulation. This helps to identify the most critical interactions for binding affinity and stability.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD simulation snapshots to estimate the binding free energy of the ligand, providing a more quantitative measure of binding affinity.

For instance, a 100-nanosecond MD simulation of a quinazoline derivative bound to a protein might show that the ligand's RMSD stabilizes around 2-3 Å, indicating a stable binding mode within the active site. nih.gov

Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

ParameterDescriptionImplication for this compound
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.A stable RMSD for the ligand and protein suggests a stable complex.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position.Can identify flexible regions of the protein and ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.Identifies key hydrogen bonding interactions that contribute to binding affinity.
Binding Free Energy (e.g., MM/GBSA) An estimation of the free energy change upon ligand binding.Provides a quantitative measure of the binding affinity of this compound to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of new compounds and for identifying the key structural features that influence activity.

Development of Predictive Models for Biological Activity

The development of a QSAR model for this compound and its analogues would involve a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target. A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is assessed through internal and external validation techniques.

For example, a QSAR study on a series of quinazoline derivatives as anticancer agents might yield a model with a high squared correlation coefficient (R²) and cross-validated R² (q²), indicating a good predictive ability. rsc.org Such models can then be used to predict the biological activity of novel, untested this compound analogues.

Identification of Structural Descriptors for Optimization

A significant outcome of QSAR modeling is the identification of the most influential molecular descriptors that contribute to the biological activity. These descriptors provide insights into the structural requirements for optimal activity and can guide the rational design of more potent compounds.

In various QSAR studies on quinazoline and benzoquinoline derivatives, several types of descriptors have been found to be important for their biological activities, such as anticancer and antimicrobial effects. nih.gov

Table 3: Examples of Structural Descriptors and Their Potential Importance for this compound Activity

Descriptor TypeExample DescriptorPotential Implication for Optimization
Electronic Dipole moment, HOMO/LUMO energiesModifications that alter the electronic distribution, such as adding electron-withdrawing or donating groups, could enhance activity.
Steric Molecular volume, surface areaOptimizing the size and shape of substituents on the benzo[h]quinazoline core to better fit the target's binding pocket.
Hydrophobic LogP (octanol-water partition coefficient)Adjusting the lipophilicity of the molecule to improve cell permeability and target engagement. The chlorine atom contributes to this.
Topological Connectivity indicesAltering the branching and connectivity of substituents to influence the overall molecular topology and interaction with the target.

By understanding which descriptors positively or negatively correlate with biological activity, medicinal chemists can make informed decisions about which parts of the this compound scaffold to modify to enhance its desired therapeutic effects. For instance, if a QSAR model indicates that a higher dipole moment is correlated with increased activity, modifications could be made to the molecule to increase its polarity.

Biological Activities and Mechanistic Studies of 4 Chlorobenzo H Quinazoline Derivatives in Vitro Research

In Vitro Anticancer and Antiproliferative Potency

Derivatives of quinazoline (B50416) have demonstrated notable efficacy against a variety of human cancer cell lines, operating through diverse and complex mechanisms.

Numerous studies have quantified the cytotoxic effects of quinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these evaluations.

For instance, a novel series of quinazoline derivatives showed broad-spectrum activity against MGC-803, MCF-7, PC-9, A549, and H1975 cell lines, with most compounds demonstrating low micromolar cytotoxicity. nih.gov One specific compound, N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide (IXa), was particularly effective against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 16.70 µM and 12.54 µM, respectively. ajol.info Similarly, another study evaluated quinoline-carboxamide derivatives, finding high cytotoxic activity for compounds 4c and 4d against MCF-7 and PC3 cell lines. researchgate.net Compound 4c was more potent against HCT-116 than the reference drug 5-FU. researchgate.net

Other research has focused on 1,2,4-triazolo[4,3-c]quinazoline derivatives, which exhibited significant cytotoxicity against HCT-116, HepG-2, and MCF-7 cell lines, with IC50 values ranging from 5.22 to 24.24 µM. nih.gov A separate study on different quinazoline/phenylsulfonylfuroxan hybrids found that compound 25q had the most potent antiproliferative activity, with IC50 values of 1.67 µM against H1975 cells and 1.88 µM against MGC-803 cells. cabidigitallibrary.org

The table below summarizes the cytotoxic activity of selected quinazoline derivatives against various human cancer cell lines.

Compound/Derivative ClassCell LineIC50 (µM)Source
N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide IXaMCF-716.70 ajol.info
N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide IXaHCT-11612.54 ajol.info
Quinoline-carboxamide derivative 4cHCT-1167.15 researchgate.net
Quinoline-carboxamide derivative 4dHCT-1168.35 researchgate.net
Quinoline-carboxamide derivative 4dHePG26.95 researchgate.net
1,2,4-triazolo[4,3-c]quinazoline derivativesHCT-116, HepG-2, MCF-75.22 - 24.24 nih.gov
Quinazoline/phenylsulfonylfuroxan hybrid 25qH19751.67 cabidigitallibrary.org
Quinazoline/phenylsulfonylfuroxan hybrid 25qMGC-8031.88 cabidigitallibrary.org
2-Sulfanylquinazolin-4(3H)-one derivative 5dHepG2, MCF-7, MDA-231, HeLa1.94 - 7.1 nih.gov
4-Anilinoquinazoline (B1210976) derivative 27Hep-G2, MCF-7Low-micromolar mdpi.com

A primary mechanism for the anticancer activity of quinazoline derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target for anticancer drugs, and several quinazoline derivatives have been approved as EGFR inhibitors for cancer therapy, including gefitinib and erlotinib. nih.govnih.gov Research continues to produce novel derivatives targeting EGFR. For example, a series of 4-anilinoquinazoline derivatives were designed as potent VEGFR-2 inhibitors, with one methylbenzamide compound showing an IC50 of 0.016 µM, which was more potent than the reference drug sorafenib. mdpi.com Another study developed a conjugate of quinazoline and isothiocyanate that covalently binds to EGFR-TK, inhibiting its activity. nih.gov

Topoisomerase II (Topo II): Topo II is another critical enzyme for DNA replication and a target for cancer chemotherapy. Certain ajol.infosphinxsai.comfrontiersin.orgtriazolo[4,3-c]quinazoline derivatives were designed as intercalative Topo II inhibitors. nih.gov One promising compound from this series, 18c, was identified as a potent Topo II inhibitor, which correlated with its cytotoxic effects. nih.gov Further studies confirmed that these derivatives could act as catalytic inhibitors of Topo II. nih.gov

Carbonic Anhydrase (CA): Some quinazoline-based sulphonamides have been investigated as inhibitors of human carbonic anhydrase (hCA), including the cancer-related isoforms hCA IX and XII. semanticscholar.org

AKT1: The PI3K-Akt signaling pathway is crucial for cell survival. A novel molecule combining features of an EGFR inhibitor and sulforaphane was shown to reduce the phosphorylation of Akt, thereby inhibiting this downstream survival pathway. nih.gov

Beyond direct enzyme inhibition, quinazoline derivatives modulate intracellular signaling pathways to halt cell proliferation and induce programmed cell death (apoptosis).

Apoptosis Induction: Multiple studies have confirmed that these compounds can trigger apoptosis in cancer cells. One derivative, compound 18, was shown to effectively induce apoptosis in MGC-803 cells. nih.gov Mechanistic studies on a 2-sulfanylquinazolin-4(3H)-one derivative (5d) in HepG2 cells revealed that it provoked apoptosis by upregulating the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov Similarly, a conjugate of quinazoline was found to exert pro-apoptotic effects in the A431 epithelial cancer cell line. nih.gov The induction of apoptosis is a common endpoint for treatment with these compounds. nih.govmdpi.com

Cell Cycle Arrest: Halting the cell cycle is another key anticancer strategy. Quinazoline derivatives have been shown to arrest cancer cells at various phases of the cell cycle. For example, compound 18 arrested MGC-803 cells at the G2/M phase. nih.gov The derivative 18c also induced cell cycle arrest at the G2-M phase in HepG-2 cells. nih.gov In contrast, compound 5d was found to arrest the HepG2 cell cycle at the S phase. nih.gov This ability to interfere with cell cycle progression prevents cancer cells from dividing and proliferating. cabidigitallibrary.orgresearchgate.net

Some quinazoline derivatives exert their cytotoxic effects by directly interacting with DNA. These compounds, often featuring a planar polyaromatic system, can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govresearchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net

Several series of ajol.infosphinxsai.comfrontiersin.orgtriazolo[4,3-c]quinazoline derivatives have been specifically designed as DNA intercalators. nih.govnih.gov Studies confirmed that these compounds have a significant DNA binding affinity, which is believed to contribute to their cytotoxic and Topo II inhibitory activities. nih.govnih.gov Molecular docking studies have further explored the binding modes of these compounds within the DNA-Topo II complex, supporting the hypothesis that DNA binding and/or Topo II inhibition are key to their anticancer effects. nih.gov

In Vitro Antimicrobial Spectrum and Efficacy

In addition to their anticancer properties, quinazoline and quinazolinone derivatives have been recognized for their broad range of antimicrobial activities. nih.govbiomedpharmajournal.org

Derivatives of quinazolin-4(3H)-one have been tested against a variety of pathogenic bacteria, demonstrating efficacy against both Gram-positive and Gram-negative strains. frontiersin.orgrphsonline.com

Studies have evaluated these compounds against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). sphinxsai.comekb.eg One study reported that newly synthesized 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives showed potent antibacterial activities against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net Another series of quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds also showed significant antimicrobial activity. mdpi.com

The structural features of the derivatives play a crucial role in their activity. For example, a compound containing a naphthyl radical, which increases hydrophobicity, showed a bacteriostatic effect against both Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Similarly, the presence of urea (B33335) and thiourea (B124793) moieties along with a fluoro group was found to result in highly potent activity. nih.gov In some cases, the parent 2-phenyl-3-amino quinazoline-4-(3H)-one showed moderate activity against both Gram-positive and Gram-negative bacteria, while certain substitutions altered this activity. frontiersin.org

Derivative ClassTarget Organism (Gram-Positive)Target Organism (Gram-Negative)Source
Quinazolinone Schiff basesStaphylococcus aureusEscherichia coli sphinxsai.com
1,3,4-Oxadiazole/piperazine-fused quinazolinesStaphylococcus aureus (including MRSA)- researchgate.net
Quinazolin-4(3H)-ones with hydrazone/pyrazoleStaphylococcus aureus, Bacillus subtilisKlepsilla pneumoniae, Escherichia coli ekb.egmdpi.com
Naphthyl-substituted quinazolinoneStaphylococcus aureus, Streptococcus pneumoniae- eco-vector.com
Thienoisoindolequinazoline derivatives-Potent activity (MIC 16–32 μg/mL) rphsonline.com

Antifungal Efficacy against Pathogenic Fungi

Quinazolinone derivatives have been the subject of extensive research for their potential as antifungal agents, demonstrating varied efficacy against a range of pathogenic fungi. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at positions 2 and 3, the presence of a halogen atom at position 6, and an amine or substituted amine at position 4 can enhance antimicrobial activity. nih.gov

In one study, newly synthesized quinazolinone derivatives were tested against Aspergillus niger and Candida albicans. sphinxsai.com For instance, a series of 3-alkylquinazolin-4-one derivatives were synthesized and evaluated for their bioactivities. nih.gov Among them, the compound 6-bromo-3-propylquinazolin-4-one was found to exhibit good antifungal activity against fungi such as F. oxysporum, Valsa mali, and Gibberella zeae. nih.gov

Further research into pyrazol-quinazolinone compounds revealed that derivatives containing chlorine showed a notable inhibitory effect against the phytopathogenic fungus Rhizoctonia solani AG1. mdpi.com Specifically, compounds where a chloride group was connected to the quinazolinone moiety demonstrated better inhibition of Rhizoctonia solani AG1 compared to those with a cyano group. mdpi.com Another study synthesized a series of quinazoline derivatives, with one compound showing strong antifungal activity against Fusarium moniliforme when compared to the standard drug griseofulvin. mdpi.com Similarly, other synthesized derivatives demonstrated potent antifungal effects compared to the standard drug fluconazole. mdpi.com

The antifungal potential of these compounds has been evaluated against various human and plant pathogens. A selection of quinazolinone derivatives and their observed in vitro antifungal activities are detailed below.

Table 1: In Vitro Antifungal Activity of Selected Quinazolinone Derivatives

Compound Name/Series Target Fungi Observed Activity Reference
N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide Fusarium moniliforme Strong activity compared to griseofulvin mdpi.com
6-bromo-3-propylquinazolin-4-one F. oxysporum, Valsa mali, Gibberella zeae Strong in vitro activity nih.gov
Pyrazol-quinazolinone chloro-derivatives Rhizoctonia solani AG1 Obvious inhibitory effect mdpi.com
Quinazolinone Schiff bases Aspergillus niger, Candida albicans Appreciable antifungal activities sphinxsai.com

Investigation of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition, Membrane Disruption)

The antimicrobial effects of quinazolinone derivatives are believed to stem from several mechanisms of action, with DNA gyrase inhibition being a primary focus of investigation. mdpi.comnih.gov DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication, and its inhibition leads to cell death. mdpi.comnih.gov The structural similarity between quinazolinones and fluoroquinolones suggests a comparable mode of action involving the inhibition of this enzyme. nih.gov

Several studies have identified quinazolinone derivatives as potent DNA gyrase inhibitors. A series of novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds were synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase. mdpi.com Four of the synthesized compounds (4a, 5a, 5c, and 5d) showed potent inhibition of the target enzyme, with IC₅₀ values ranging from 3.19 to 4.17 µM. mdpi.com

In another study, a hit compound containing a 4-oxoquinazolin moiety was identified as a moderate inhibitor of S. aureus GyrB, with an IC₅₀ of 1.21 µM. nih.gov Subsequent structural modifications led to the discovery of two more potent GyrB inhibitors, f4 and f14, with IC₅₀ values of 0.31 µM and 0.28 µM, respectively. nih.gov

Beyond DNA gyrase inhibition, other mechanisms such as membrane disruption have been proposed. Preliminary studies on related quinoline derivatives suggest that these compounds may cause abnormal morphology of cell membranes, leading to increased permeability and the subsequent release of cellular contents. nih.govacs.org This mechanism contributes to the compound's fungicidal activity. nih.govacs.org

Table 2: DNA Gyrase Inhibitory Activity of Selected Quinazolinone Derivatives

Compound Series Target Enzyme IC₅₀ Value (µM) Reference
Quinazolin-4(3H)-one hydrazone/pyrazole derivatives (4a, 5a, 5c, 5d) E. coli DNA gyrase 3.19 - 4.17 mdpi.com
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) S. aureus GyrB 1.21 nih.gov
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4) S. aureus GyrB 0.31 nih.gov
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) S. aureus GyrB 0.28 nih.gov

In Vitro Antiviral Research

The versatile quinazoline scaffold has also been explored for its antiviral properties, with research targeting various viral families and mechanisms. nih.govresearchgate.net

Inhibition of Viral Replication Enzymes (e.g., RNA-dependent RNA polymerase)

A key strategy in the development of antiviral drugs is the targeting of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net This enzyme is conserved among RNA viruses and plays a critical role in the viral life cycle. nih.govresearchgate.net

In a significant study, a library of 101 quinoline and quinazoline derivatives was screened for activity against the SARS-CoV-2 RdRp using a cell-based assay. nih.govresearchgate.net This screening identified three compounds—I-13e, I-13h, and I-13i—that exhibited remarkable potency in inhibiting RNA synthesis driven by the SARS-CoV-2 RdRp, alongside relatively low cytotoxicity. nih.govresearchgate.net Among these, compound I-13e demonstrated the strongest inhibition of RNA synthesis. nih.govresearchgate.net

Other viral enzymes have also been targeted. In an effort to develop broad-spectrum antiviral agents, non-nucleoside small molecules based on the quinazolinone nucleus were designed as deubiquitinating enzyme (DUB) inhibitors. nih.gov These compounds were evaluated against several viruses, including SARS-CoV-2, and their activity against the papain-like protease (PLpro), a DUB enzyme of SARS-CoV-2, was assessed. nih.gov One compound, 8d, showed very potent activity against SARS-CoV-2, with an IC₅₀ value of 0.948 μg/mL, which was more potent than the reference drug remdesivir (IC₅₀ of 1.141 μg/mL). nih.gov Furthermore, compound 8d displayed promising inhibition of papain-like protease with an IC₅₀ of 5.056 μg/mL. nih.gov

Table 3: In Vitro Antiviral Activity of Selected Quinazolinone Derivatives

Compound Target Virus Target Enzyme IC₅₀ Value Reference
I-13e, I-13h, I-13i SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) Not specified, but showed remarkable potency nih.govresearchgate.net
8d SARS-CoV-2 Papain-like protease (PLpro) 5.056 µg/mL nih.gov
8d SARS-CoV-2 (Cell-based assay) 0.948 µg/mL nih.gov

Other Relevant In Vitro Biological Activities

Antimalarial Investigations

The quinazolinone core is a structural component of the natural alkaloid febrifugine, which has been used against malaria fevers. nih.gov This has inspired the synthesis and evaluation of numerous quinazolinone derivatives for their antimalarial potential. nih.govlongdom.org It has been demonstrated that 2,3-disubstituted-4(3H)-quinazolinones are of particular interest in the search for new drugs targeting the malaria parasite. longdom.org

In vivo studies using mice infected with Plasmodium berghei have shown promising results. A series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives exhibited antimalarial activities at a dose of 5 mg/kg. nih.gov Another study synthesized novel 3-aryl-2-styryl substituted-4(3H)-quinazolinones, with compounds 8 and 10 showing pronounced antimalarial activities, achieving parasite suppression of 70.01% and 74.18%, respectively. nih.gov Similarly, an evaluation of other novel 4(3H)-quinazolinone derivatives against P. berghei identified compound IVa as the most active among the tested series. longdom.org

In vitro investigations against Plasmodium falciparum have also been conducted. Newly synthesized quinazolinone-4 derivatives were found to inhibit the maturation of the ring form of P. falciparum to the schizont form, demonstrating a direct effect on the parasite's life cycle. researchgate.net

Table 4: Antimalarial Activity of Selected Quinazolinone Derivatives

Compound/Series Malaria Model Activity/Endpoint Result Reference
Compound 8 (3-aryl-2-styryl substituted-4(3H)-quinazolinone) P. berghei (in vivo) Percent suppression 70.01% nih.gov
Compound 10 (3-aryl-2-styryl substituted-4(3H)-quinazolinone) P. berghei (in vivo) Percent suppression 74.18% nih.gov
Compound IVa (4(3H)-quinazolinone derivative) P. berghei (in vivo) Antimalarial activity Most active in series longdom.org
Quinazolinone-4 derivatives A & B P. falciparum (in vitro) Inhibition of maturation Inhibited ring to schizont maturation researchgate.net

Antileishmanial Studies

Derivatives of quinazoline have been investigated as potential therapeutic agents against leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. nih.govresearchgate.netnih.gov A variety of quinazoline scaffolds have demonstrated activity against different Leishmania species and life cycle stages. researchgate.net

In one study, a series of quinazoline-2,4,6-triamine derivatives were synthesized and evaluated in vitro against Leishmania mexicana. nih.gov The compound N⁶-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) was active against both promastigotes and intracellular amastigotes and showed low cytotoxicity in mammalian cells. nih.gov

Another research effort focused on 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives, testing their in vitro efficacy against the Leishmania donovani strain. nih.gov One compound, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (compound 6), exhibited exceptionally potent antileishmanial activity, with an IC₅₀ of 0.0211 µg/mL. nih.gov This level of activity was reported to be two times more potent than the standard drug amphotericin B deoxycholate (IC₅₀ = 0.0460 µg/mL) and 150 times more potent than miltefosine (IC₅₀ = 3.1911 µg/mL). nih.gov

Other research has explored quinazolinone-triazole hybrids, which were found to moderately inhibit the growth of Leishmania promastigotes. arkat-usa.org Additionally, 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as a new class of anti-leishmanial agents with promising in vitro activity. mdpi.com

Table 5: In Vitro Antileishmanial Activity of Selected Quinazoline Derivatives

Compound Target Species IC₅₀ Value (µg/mL) Comparison Reference
(E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) L. donovani 0.0211 2x more active than Amphotericin B; 150x more active than miltefosine nih.gov
N⁶-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) L. mexicana Not specified Active on promastigotes and amastigotes nih.gov
Amphotericin B (Standard Drug) L. donovani 0.0460 - nih.gov
Miltefosine (Standard Drug) L. donovani 3.1911 - nih.gov

Anti-inflammatory Mechanisms

There is no available research specifically detailing the in vitro anti-inflammatory mechanisms of 4-Chlorobenzo[h]quinazoline derivatives. Studies on other chloro-substituted quinazoline analogs have suggested potential mechanisms such as the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways; however, these findings cannot be directly extrapolated to the this compound scaffold.

Herbicidal and Plant Growth Regulatory Activities

Similarly, no specific data exists in the reviewed literature concerning the herbicidal or plant growth regulatory activities of this compound derivatives. Research into other quinazoline-based compounds has identified mechanisms such as the inhibition of key plant enzymes involved in amino acid or lipid biosynthesis as responsible for their herbicidal effects. However, the specific impact of the this compound structure on plant biological processes has not been investigated.

Compound Names Mentioned

Conclusion and Future Research Perspectives for 4 Chlorobenzo H Quinazoline

Summary of Current Research Advancements on the Benzo[h]quinazoline Scaffold

The quinazoline (B50416) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov This heterocyclic system, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone for a wide array of pharmacological activities. mdpi.comfrontiersin.org Research into quinazoline and its annulated derivatives, such as the benzo[h]quinazoline and benzo[g]quinazoline (B13665071) scaffolds, has revealed significant therapeutic potential across various disease areas. mdpi.comnih.gov

Derivatives of the quinazoline scaffold have demonstrated a broad spectrum of biological activities, including:

Anticancer: Many quinazoline derivatives have been investigated as anticancer agents, with some acting as inhibitors of key enzymes in cell signaling pathways like epidermal growth factor receptor (EGFR) tyrosine kinases. nih.govmdpi.comnih.gov The 4-anilinoquinazoline (B1210976) moiety is a well-known pharmacophore in several FDA-approved cancer drugs. nih.gov

Antimicrobial: The scaffold has shown considerable promise in developing new antibacterial and antifungal agents. mdpi.comnih.govacgpubs.org For instance, certain benzo[g]quinazolines have been identified as potent agents against Candida albicans. nih.govresearchgate.net

Anti-inflammatory: Researchers have successfully synthesized quinazolinone derivatives that exhibit significant anti-inflammatory and analgesic properties. researchgate.net

Antiviral: Novel quinazoline derivatives have been synthesized and evaluated for their antiviral activity, showing potency against viruses like cytomegalovirus. mdpi.com

Other Activities: The versatility of the quinazoline core extends to antioxidant, antidiabetic, and anticonvulsant activities, among others. mdpi.comresearchgate.net

The existing body of research strongly suggests that the benzo[h]quinazoline framework, as a more complex polycyclic aromatic system, holds immense potential for the discovery of novel bioactive molecules. The foundational knowledge from the simpler quinazoline core provides a solid basis for exploring the therapeutic applications of its benzo-fused analogues.

Summary of Investigated Biological Activities of the Quinazoline Scaffold
Therapeutic AreaMechanism/Target (Examples)Scaffold TypeReference
AnticancerEGFR Tyrosine Kinase InhibitionQuinazoline, 4-Anilinoquinazoline nih.govmdpi.comnih.gov
AntifungalCYP51 InhibitionBenzo[g]quinazoline nih.govresearchgate.net
AntibacterialGeneral antimicrobial activityQuinazolinone acgpubs.org
Anti-inflammatoryNon-ulcerogenic anti-inflammatory actionQuinazolinone researchgate.net
AntiviralActivity against Cytomegalovirus (CMV)Quinazoline mdpi.com

Identification of Promising Avenues for Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For the benzo[h]quinazoline scaffold, and specifically for derivatives of 4-Chlorobenzo[h]quinazoline, several avenues for lead optimization can be identified based on extensive research on the broader quinazoline class.

The 4-position of the quinazoline ring is a key site for modification. The chlorine atom in this compound is an excellent leaving group, making it an ideal precursor for nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, most notably anilines, to generate 4-anilinoquinazolines. nih.gov This strategy has been exceptionally successful in the development of kinase inhibitors. nih.gov

Promising optimization strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the benzo[h]quinazoline scaffold is crucial. This involves introducing various substituents at available positions on the fused ring system to understand their effect on biological activity. For example, the introduction of halo- and aryl groups at other positions has been shown to increase the antiproliferative action of some quinazolines. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of the molecule while retaining its key pharmacophoric features. For instance, designing novel quinazoline-benzothiazole hybrids has led to potent antagonists for protease-activated receptor 4 with improved pharmacokinetic profiles. nih.gov

Improving ADMET Properties: Lead optimization must address the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compounds. vichemchemie.com Modifications can be made to improve oral bioavailability, metabolic stability, and reduce potential toxicity, moving a compound closer to becoming a viable drug candidate. vichemchemie.comnih.gov

The 4-chloro group in this compound is the gateway to exploring these optimization avenues, enabling the synthesis of large libraries of compounds for biological screening. nih.gov

Strategies for Lead Optimization of the Benzo[h]quinazoline Scaffold
StrategyDescriptionExample ApplicationReference
Modification at the 4-PositionUtilizing the reactivity of a 4-chloro substituent to introduce diverse functional groups, particularly anilines.Synthesis of 4-anilinoquinazolines as potent EGFR inhibitors. nih.gov
Substituent ModificationIntroducing various electron-donating or electron-withdrawing groups on the benzo rings to modulate activity and selectivity.Addition of halo- or aryl- groups to enhance antiproliferative effects. nih.gov
Hybrid Molecule DesignCombining the benzo[h]quinazoline scaffold with other known pharmacophores to create novel hybrid molecules with potentially synergistic or new activities.Development of quinazoline-benzothiazole derivatives as antiplatelet agents. nih.gov
Improving PharmacokineticsChemical modifications aimed at enhancing metabolic stability, solubility, and oral bioavailability.Systematic medicinal chemistry efforts to improve the ADMET profile of lead compounds. vichemchemie.comnih.gov

Integration of Synthetic Chemistry, Computational Methods, and Biological Evaluation for Novel Therapeutic Agents

The modern drug discovery process relies on a synergistic interplay between synthetic chemistry, computational modeling, and biological evaluation. This integrated approach is essential for the efficient design and development of novel therapeutic agents based on the this compound scaffold.

Synthetic Chemistry: A robust synthetic strategy is the foundation of any drug discovery program. Numerous methods have been developed for the synthesis of the quinazoline core and its derivatives. frontiersin.orgorganic-chemistry.org For this compound, the initial focus would be on efficient synthesis of the core structure, followed by diversification. Modern synthetic techniques, including microwave-assisted reactions, can accelerate the creation of compound libraries from the 4-chloro intermediate. nih.gov

Computational Methods: In silico techniques play a vital role in rational drug design, helping to prioritize which compounds to synthesize and test.

Molecular Docking: This method predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. It can be used to screen virtual libraries of benzo[h]quinazoline derivatives against known targets (e.g., kinases, CYP51) to identify promising candidates. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of unsynthesized compounds and guide the design of more potent analogues. nih.govresearchgate.net

ADMET Prediction: Computational tools can also predict the pharmacokinetic properties of designed molecules, helping to eliminate candidates with poor drug-like properties early in the process. vichemchemie.com

Biological Evaluation: Once synthesized, the novel compounds must be rigorously tested for their biological activity. This involves a cascade of in vitro and in vivo assays.

In Vitro Screening: Initial testing is typically done using cell-free enzymatic assays or cell-based assays to determine the compound's potency (e.g., IC₅₀ values) and mechanism of action. nih.govresearchgate.net

In Vivo Testing: The most promising candidates from in vitro studies are then advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety in a living organism. nih.gov

The iterative cycle of designing compounds using computational methods, synthesizing them, and then feeding the biological data back into the models allows for the rapid and efficient optimization of lead compounds, ultimately accelerating the path toward new therapies derived from the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 4-Chlorobenzo[h]quinazoline, and what are their limitations?

The synthesis of 4-chloroquinazoline derivatives typically involves condensation of aromatic diamines with carboxylic acid derivatives or nucleophilic substitution at the 4-position of preformed quinazoline scaffolds. For example, 4-chloro-2-(pyridin-3-yl)quinazoline can be synthesized via coupling of 4-chloroquinazoline intermediates with aryl amines under acidic conditions (e.g., HCl in 1,4-dioxane at 100°C) . However, traditional methods often require high temperatures, transition metal catalysts, or harsh reagents, leading to moderate yields (~35–60%) . Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes have emerged as milder alternatives, enabling room-temperature synthesis of quinazolin-4(3H)-ones .

Q. How can spectroscopic techniques be employed to confirm the structure of this compound derivatives?

Structural characterization relies on a combination of:

  • NMR spectroscopy : Proton and carbon NMR can identify substituents (e.g., chlorine at C4, pyridinyl groups at C2) and confirm cyclization .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular formulas (e.g., C₁₄H₉ClN₂ for 4-chloro-2-phenylquinazoline) .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for hydrazone-functionalized derivatives .

Q. What are the primary biological targets and mechanisms of this compound in anticancer research?

this compound derivatives exhibit activity against cancer cell lines by inhibiting pathways such as IL-6/STAT3 signaling and oxidative stress. For instance, synthetic analogues of 5H-benzo[h]thiazolo[2,3-b]quinazoline normalized carcinogen-induced dysregulation in lung tissues by suppressing STAT3 phosphorylation and lipid peroxidation . Target engagement can be validated via Western blotting and metabolic profiling using NMR .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields in this compound synthesis?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., 1-methyl-2-pyrrolidone) enhance nucleophilic substitution reactivity .
  • Catalysis : N,N-Diisopropylethylamine improves coupling efficiency in aryl amine reactions .
  • Temperature control : Lower temperatures (e.g., room temperature) in electrochemical methods reduce side reactions . Systematic optimization via Design of Experiments (DoE) is recommended to balance yield and purity.

Q. How can contradictory bioactivity data for this compound analogues be resolved?

Discrepancies may arise from variations in cell models, pharmacokinetic properties, or off-target effects. Strategies include:

  • Dose-response profiling : Assess activity across multiple concentrations to identify therapeutic windows .
  • Metabolite screening : Use LC-MS to detect degradation products or reactive intermediates that may influence results .
  • Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., STAT3) can confirm mechanism-specific effects .

Q. What structural modifications enhance the binding affinity of this compound derivatives to therapeutic targets?

  • Hydrazone incorporation : Introducing a hydrazone fragment (e.g., (E)-2-[2-(4-chlorobenzylidene)hydrazinyl]) improves electron affinity and hydrogen-bonding interactions with kinase active sites .
  • Heterocyclic substitution : Pyridinyl or thiazole groups at the 2-position enhance π-π stacking with hydrophobic pockets in proteins . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes and guide rational design .

Methodological Notes

  • Synthetic protocols : Prioritize electrochemical or microwave-assisted methods to reduce reaction times and energy consumption .
  • Analytical workflows : Combine HPLC purity analysis (>95%) with orthogonal techniques (e.g., IR, elemental analysis) to ensure compound integrity .
  • Biological assays : Use 3D tumor spheroid models or patient-derived xenografts (PDX) to evaluate efficacy in physiologically relevant systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.